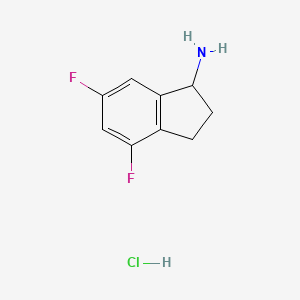![molecular formula C15H24F3NOSi B6259298 2,2,2-trifluoro-1-{1-[tris(propan-2-yl)silyl]-1H-pyrrol-3-yl}ethan-1-one CAS No. 130408-88-7](/img/no-structure.png)
2,2,2-trifluoro-1-{1-[tris(propan-2-yl)silyl]-1H-pyrrol-3-yl}ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-trifluoro-1-{1-[tris(propan-2-yl)silyl]-1H-pyrrol-3-yl}ethan-1-one, also known as TFTP, is a synthetic compound with a range of potential applications in the scientific research field. It is a silylated pyrrole derivative that is highly stable, non-toxic and has a low boiling point. TFTP has been used in various experiments, such as those involving organic synthesis, catalysis, and biochemistry, due to its unique properties.
科学研究应用
2,2,2-trifluoro-1-{1-[tris(propan-2-yl)silyl]-1H-pyrrol-3-yl}ethan-1-one has been used in various scientific research applications, such as organic synthesis, catalysis, and biochemistry. For example, it has been used as a reagent for the synthesis of organic compounds, as a catalyst for the synthesis of heterocyclic compounds, and as a reagent for the synthesis of peptides. In addition, it has been used in the synthesis of fluorescent probes for imaging applications and in the synthesis of inhibitors of enzymes.
作用机制
2,2,2-trifluoro-1-{1-[tris(propan-2-yl)silyl]-1H-pyrrol-3-yl}ethan-1-one is a silylated pyrrole derivative that is highly stable and non-toxic. It is believed to act as a catalyst for the synthesis of organic compounds and heterocyclic compounds. The mechanism of action of 2,2,2-trifluoro-1-{1-[tris(propan-2-yl)silyl]-1H-pyrrol-3-yl}ethan-1-one is not fully understood, but it is believed to involve the coordination of the trifluoromethyl group to the pyrrole nitrogen and the silyl group to the oxygen atom of the pyrrole ring. This coordination is thought to facilitate the formation of intermediates, which can then be used in the synthesis of desired compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,2,2-trifluoro-1-{1-[tris(propan-2-yl)silyl]-1H-pyrrol-3-yl}ethan-1-one have not been extensively studied. However, it has been reported that it is non-toxic and has a low boiling point. This suggests that it may be safe to use in laboratory experiments.
实验室实验的优点和局限性
The advantages of using 2,2,2-trifluoro-1-{1-[tris(propan-2-yl)silyl]-1H-pyrrol-3-yl}ethan-1-one in laboratory experiments include its high stability, non-toxicity, and low boiling point. Additionally, its silylated pyrrole structure makes it suitable for use in organic synthesis, catalysis, and biochemistry. However, it should be noted that 2,2,2-trifluoro-1-{1-[tris(propan-2-yl)silyl]-1H-pyrrol-3-yl}ethan-1-one is a synthetic compound, and its mechanism of action is not fully understood. Therefore, it is important to consider the potential risks associated with its use in laboratory experiments.
未来方向
There are a number of potential future directions for the use of 2,2,2-trifluoro-1-{1-[tris(propan-2-yl)silyl]-1H-pyrrol-3-yl}ethan-1-one in scientific research. These include the development of new synthetic methods, the use of 2,2,2-trifluoro-1-{1-[tris(propan-2-yl)silyl]-1H-pyrrol-3-yl}ethan-1-one in the synthesis of pharmaceuticals, the use of 2,2,2-trifluoro-1-{1-[tris(propan-2-yl)silyl]-1H-pyrrol-3-yl}ethan-1-one in the synthesis of nanomaterials, and the use of 2,2,2-trifluoro-1-{1-[tris(propan-2-yl)silyl]-1H-pyrrol-3-yl}ethan-1-one in the synthesis of biomolecules. In addition, further research into the mechanism of action of 2,2,2-trifluoro-1-{1-[tris(propan-2-yl)silyl]-1H-pyrrol-3-yl}ethan-1-one may lead to new applications in the field of biochemistry and physiology.
合成方法
2,2,2-trifluoro-1-{1-[tris(propan-2-yl)silyl]-1H-pyrrol-3-yl}ethan-1-one can be synthesized from the reaction of 1-bromo-2,2,2-trifluoroethane with tris(propan-2-yl)silyl-1H-pyrrole in the presence of a base. The reaction is conducted in a dry solvent, such as dichloromethane, at room temperature. The product is then isolated by vacuum distillation, and the yield of 2,2,2-trifluoro-1-{1-[tris(propan-2-yl)silyl]-1H-pyrrol-3-yl}ethan-1-one is approximately 90%.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2,2,2-trifluoro-1-{1-[tris(propan-2-yl)silyl]-1H-pyrrol-3-yl}ethan-1-one' involves the reaction of 1-(tris(propan-2-yl)silyl)-1H-pyrrole-3-carbaldehyde with trifluoroacetic anhydride in the presence of a Lewis acid catalyst to form the desired product.", "Starting Materials": [ "1-(tris(propan-2-yl)silyl)-1H-pyrrole-3-carbaldehyde", "trifluoroacetic anhydride", "Lewis acid catalyst" ], "Reaction": [ "Step 1: Dissolve 1-(tris(propan-2-yl)silyl)-1H-pyrrole-3-carbaldehyde (1 equiv.) and trifluoroacetic anhydride (1.2 equiv.) in anhydrous dichloromethane.", "Step 2: Add a catalytic amount of Lewis acid catalyst (e.g. titanium tetrachloride) to the reaction mixture.", "Step 3: Stir the reaction mixture at room temperature for 24 hours.", "Step 4: Quench the reaction by adding water and stirring for an additional 30 minutes.", "Step 5: Extract the organic layer with dichloromethane and dry over anhydrous magnesium sulfate.", "Step 6: Concentrate the solution under reduced pressure to obtain the desired product as a yellow oil." ] } | |
CAS 编号 |
130408-88-7 |
产品名称 |
2,2,2-trifluoro-1-{1-[tris(propan-2-yl)silyl]-1H-pyrrol-3-yl}ethan-1-one |
分子式 |
C15H24F3NOSi |
分子量 |
319.4 |
纯度 |
90 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




